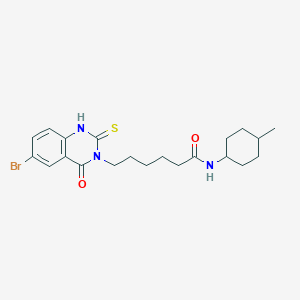

6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-methylcyclohexyl)hexanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-methylcyclohexyl)hexanamide is a compound featuring a complex structure, including a quinazolinone moiety, which is often found in pharmaceutical agents. The inclusion of bromine and sulfur atoms, alongside the cyclohexyl group, makes it an intriguing subject for various scientific applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Preparation involves multi-step synthesis. Here's a general route:

Starting Materials: : The synthesis starts with readily available raw materials like 2-aminobenzoic acid and substituted amines.

Formation of Intermediate Quinazolinone: : Initial steps typically involve cyclization reactions to form quinazolinone derivatives.

Bromination: : Selective bromination at a specific position on the quinazolinone ring introduces the bromine atom.

Thioxo Group Introduction: : The thioxo group is incorporated through reactions involving sulfur-containing reagents under specific conditions, often involving reflux or catalytic processes.

Coupling with Hexanamide: : Final coupling of the substituted quinazolinone with hexanamide derivatives is done using coupling agents and specific catalysts to achieve the final product.

Industrial Production Methods

Industrial production likely involves similar synthetic steps but optimized for scale, efficiency, and safety. Reactions are typically conducted in controlled environments using large reactors. Key considerations include maintaining reaction conditions (temperature, pH), purity of intermediates, and minimizing by-products.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation and Reduction: : This compound may undergo oxidation to form sulfoxide or sulfone derivatives, while reduction can target the keto or thioxo groups.

Substitution: : Commonly seen at the bromine site, nucleophilic substitutions can introduce various functional groups.

Hydrolysis: : Under acidic or basic conditions, hydrolysis of the amide bond can occur, leading to the formation of carboxylic acid derivatives and amines.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.

Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

Nucleophiles: : Amines, thiols, and alcohols for substitution reactions.

Hydrolysis Conditions: : Acidic (HCl, H2SO4) or basic (NaOH) media.

Major Products Formed

Sulfoxide and Sulfone Derivatives: : From oxidation.

Substituted Derivatives: : From nucleophilic substitution.

Carboxylic Acids and Amines: : From hydrolysis.

Applications De Recherche Scientifique

Chemistry: : Used as a building block for synthesizing novel heterocyclic compounds.

Biology: : Potential use in studying biological pathways due to its unique structure.

Medicine: : Exploration as a pharmacophore in drug design for various ailments such as cancer, inflammation, and infectious diseases.

Industry: : May find applications in materials science for developing novel polymers or as a precursor in agrochemical formulations.

Mécanisme D'action

The compound’s effects are typically mediated through interaction with specific molecular targets. For example:

Enzyme Inhibition: : By binding to active sites, it can inhibit enzymatic activities.

Receptor Modulation: : It might modulate the function of cellular receptors involved in signaling pathways. The presence of the bromine and thioxo groups can significantly influence its binding affinity and specificity toward these molecular targets.

Comparaison Avec Des Composés Similaires

Compared to other quinazolinone derivatives, 6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-methylcyclohexyl)hexanamide stands out due to:

Enhanced Reactivity: : Due to the bromine atom, allowing for versatile chemical modifications.

Unique Biological Activity: : The thioxo group may provide distinctive interactions within biological systems.

List of Similar Compounds

2-thioxo-1,2-dihydroquinazolin-4(3H)-one Derivatives: : Without the bromine atom.

6-bromo-4-oxoquinazoline Derivatives: : Lacking the thioxo group.

N-substituted Quinazolinones: : With different N-alkyl or N-aryl groups.

Activité Biologique

The compound 6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-methylcyclohexyl)hexanamide is a synthetic derivative of quinazoline, which has attracted attention due to its potential biological activities, particularly in cancer research. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A quinazoline core with a bromo and thioxo group .

- An amide linkage that enhances its biological activity.

Molecular Formula: C18H24BrN3O_2S

Molecular Weight: Approximately 426.37 g/mol

Research indicates that this compound primarily acts as an inhibitor of Polo-like kinase 1 (Plk1) , a protein crucial for cell division and mitosis. The inhibition of Plk1 leads to:

- Disruption of cell cycle progression.

- Induction of apoptosis in cancer cells that overexpress Plk1.

Anticancer Properties

Several studies have demonstrated the compound's efficacy against various cancer cell lines. The following table summarizes key findings from recent research:

Other Biological Activities

In addition to its anticancer effects, the compound exhibits:

- Antibacterial Activity: Preliminary studies suggest effectiveness against certain bacterial strains.

- Anti-inflammatory Properties: Potential to inhibit pro-inflammatory cytokines.

Case Studies

-

In Vivo Studies:

- In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups, suggesting strong in vivo anticancer efficacy.

-

Mechanistic Studies:

- Surface plasmon resonance studies confirmed direct binding to Plk1 with high affinity, reinforcing its role as a selective inhibitor.

Synthesis

The synthesis involves several steps, typically starting from isatoic anhydride or anthranilic acid. Key steps include:

- Cyclization to form the quinazoline core.

- Introduction of the thioxo group through nucleophilic substitution.

- Amide formation with the hexanamide side chain.

Propriétés

IUPAC Name |

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(4-methylcyclohexyl)hexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28BrN3O2S/c1-14-6-9-16(10-7-14)23-19(26)5-3-2-4-12-25-20(27)17-13-15(22)8-11-18(17)24-21(25)28/h8,11,13-14,16H,2-7,9-10,12H2,1H3,(H,23,26)(H,24,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSTDQAZVEMDMID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)NC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28BrN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.